molecular formula C9H7ClN2O2 B14291645 7-Chloro-6-methoxyquinoxalin-2(1H)-one CAS No. 123342-17-6

7-Chloro-6-methoxyquinoxalin-2(1H)-one

Cat. No.: B14291645
CAS No.: 123342-17-6
M. Wt: 210.62 g/mol
InChI Key: NBUVRDBKTVPTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-6-methoxyquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the chloro and methoxy substituents on the quinoxaline ring enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-6-methoxyquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-nitroaniline with methoxyacetyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methoxyquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for the treatment of bacterial infections and cancer.

    Industry: Used in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-chloro-6-methoxyquinoxalin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes and disrupt cellular processes. For example, it may inhibit DNA synthesis in bacterial cells, leading to cell death. In cancer cells, it can induce apoptosis by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Chloroquinoxalin-2(1H)-one: Lacks the methoxy group, which may affect its reactivity and biological activity.

    6-Methoxyquinoxalin-2(1H)-one: Lacks the chloro group, which may influence its chemical properties.

    Quinoxalin-2(1H)-one: The parent compound without any substituents, serving as a reference for comparing the effects of different substituents.

Uniqueness

7-Chloro-6-methoxyquinoxalin-2(1H)-one is unique due to the presence of both chloro and methoxy groups, which enhance its chemical reactivity and biological activity. These substituents can modulate the compound’s interaction with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

123342-17-6

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

7-chloro-6-methoxy-1H-quinoxalin-2-one

InChI

InChI=1S/C9H7ClN2O2/c1-14-8-3-6-7(2-5(8)10)12-9(13)4-11-6/h2-4H,1H3,(H,12,13)

InChI Key

NBUVRDBKTVPTTA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CC(=O)N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.